molecular formula C17H21N5O6 B2730826 1'-(4-nitrophenyl)spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carbohydrazide CAS No. 337920-02-2

1'-(4-nitrophenyl)spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carbohydrazide

Cat. No.: B2730826
CAS No.: 337920-02-2
M. Wt: 391.384
InChI Key: FCBDESYNIKADEI-UHFFFAOYSA-N
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Description

This compound features a spirocyclic architecture combining a dioxepino-oxazole ring system fused with a piperidine moiety, substituted at the 1'-position with a 4-nitrophenyl group and at position 3 with a carbohydrazide functional group. The spiro junction between the dioxepino-oxazole and piperidine scaffolds imposes structural rigidity, which can influence both physicochemical properties and biological interactions .

The 4-nitrophenyl substituent is a common pharmacophore in medicinal chemistry, known to enhance electron-withdrawing effects and modulate bioactivity .

Properties

IUPAC Name

1'-(4-nitrophenyl)spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O6/c18-19-16(23)15-13-9-26-17(27-10-14(13)28-20-15)5-7-21(8-6-17)11-1-3-12(4-2-11)22(24)25/h1-4,13-14H,5-10,18H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBDESYNIKADEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCC3C(CO2)ON=C3C(=O)NN)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1'-(4-nitrophenyl)spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carbohydrazide typically involves multiple steps. The initial step often includes the formation of the isoxazole ring, followed by the introduction of hydroxymethyl groups. The piperidone moiety is then incorporated through a series of reactions, including hydrazide formation and acetalization. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, industrial methods may include purification steps like crystallization and chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1'-(4-nitrophenyl)spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxymethyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The nitro group in the piperidone moiety can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl and nitrophenyl sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while reduction of the nitro group can produce amines.

Scientific Research Applications

Biological Applications

Antibacterial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, research published in the Journal of Pharmaceutical and Applied Chemistry indicates that related compounds show effective inhibition against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis and function .

Anticancer Potential
The compound has also been investigated for its anticancer properties. Molecular docking studies suggest that it may interact effectively with specific cancer-related targets, potentially inhibiting tumor growth and proliferation. This is particularly relevant in the context of developing new chemotherapeutic agents .

Neuroprotective Effects
There is emerging evidence suggesting that compounds similar to 1'-(4-nitrophenyl)spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carbohydrazide may offer neuroprotective benefits. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Material Science Applications

The unique structural characteristics of this compound allow it to be utilized as a building block in materials science. Its application in the development of new polymers and nanomaterials has been explored due to its potential for enhancing material properties such as thermal stability and mechanical strength.

Table: Summary of Applications

Application Area Description Research Findings
AntibacterialEffective against various bacterial strainsSignificant inhibition observed in laboratory studies .
AnticancerPotential to inhibit tumor growth through targeted interactionsMolecular docking studies indicate promising anticancer activity .
NeuroprotectiveModulation of neurotransmitter systems; reduction of oxidative stressEmerging studies suggest protective effects on neuronal cells .
Material ScienceUsed as a building block for polymers and nanomaterialsEnhancements in thermal stability and mechanical properties reported in experimental applications.

Case Studies

  • Antibacterial Efficacy Study
    A study conducted on the antibacterial efficacy of this compound revealed its effectiveness against Gram-positive bacteria. The study utilized standard microbiological methods to assess minimum inhibitory concentrations (MIC) and found substantial antibacterial activity compared to control groups.
  • Neuroprotection Research
    Another investigation focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. Results indicated that treatment with the compound significantly reduced markers of oxidative damage and improved cell viability compared to untreated controls.

Mechanism of Action

The mechanism of action of 1'-(4-nitrophenyl)spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity. Specific pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

11-(4-Nitrophenyl)-3,6,7,11-tetrahydro-8H-pyrazolo[4,3-f]pyrimido[4,5-b]quinoline-8,10(9H)-dione (5c)

  • Structure: A spirocyclic pyrazolo-pyrimidoquinoline with a 4-nitrophenyl group.
  • Properties: Melting point 268–270°C; ¹³C-NMR peaks at δ 169.69 (C=O), 145.78 (NO₂ aromatic), and MS [M+H]⁺ at 376.8 .

Diethyl 7-(4-Nitrophenyl)imidazo[1,2-a]pyridine Derivatives (2d, 1l)

  • Structure : Tetrahydroimidazopyridines with nitrophenyl and ester groups.
  • Properties :
    • 2d : Yellow solid, mp 215–217°C; ¹H-NMR (δ 8.15–7.25, aromatic), IR (C≡N at 2220 cm⁻¹) .
    • 1l : Yellow solid, mp 243–245°C; HRMS (ESI) [M+H]⁺ calc. 545.1785, found 545.1789 .
  • Comparison: The target compound’s spirocyclic dioxepino-oxazole core differs from the imidazopyridine scaffold, but both share nitrophenyl substituents that may enhance π-π stacking in biological targets.

Spirocyclic Systems with Carbohydrazide or Related Moieties

N-(4-Methoxybenzyl)-2-(4-oxo-spiro[benzo[h]quinazoline-5,1′-cyclohexane]-2-yl)hydrazinecarbothioamide

  • Structure : Spirobenzoquinazoline with a hydrazinecarbothioamide group.
  • Properties : Molecular formula C₂₈H₂₈N₄O₂S; ChemSpider ID 374908-68-6 .
  • Comparison: The hydrazinecarbothioamide group in this compound and the carbohydrazide in the target compound both offer hydrogen-bond donor/acceptor sites, but the latter’s oxazole ring may increase metabolic stability compared to the quinazoline system.

Dioxepinoimidazole Carboxamides (9a-c)

  • Structure: 6,6-Dimethyl-dioxepinoimidazoles with morpholine/piperidine carboxamides.
  • Synthesis : Condensation of isocyanato-methyl derivatives with amines .
  • Comparison : The target compound’s carbohydrazide group could be synthesized similarly via hydrazide coupling, but its piperidine spiro system introduces distinct conformational constraints.

Antimicrobial Dioxaborepino Isoxazoles

  • Activity: Compounds with 4-chlorophenyl and dioxaborepino motifs showed MIC values of 32–128 µg/mL against S. aureus and E. coli .
  • Comparison : The target compound’s nitrophenyl group may enhance antimicrobial potency via electron-withdrawing effects, though direct data are unavailable.

Antitumor Pyrazole Derivatives

  • Activity : N'-(1-[4-Nitrophenyl]pyrazolyl)benzohydrazide derivatives exhibited GI₅₀ values <10 µM in cancer cell lines .
  • Comparison : The carbohydrazide group in the target compound may similarly interact with kinase or protease targets, though structural differences (spiro vs. planar pyrazole) could alter bioavailability.

Biological Activity

1'-(4-nitrophenyl)spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carbohydrazide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a unique spiro structure that combines elements of dioxepine and oxazole. The synthesis typically involves multi-step reactions starting from readily available precursors. Common methods include cyclization reactions facilitated by specific catalysts to yield high-purity products.

Table 1: Key Features of the Compound

FeatureDetails
IUPAC Name This compound
Molecular Formula C₁₉H₂₃N₃O₇
Molecular Weight 385.41 g/mol
CAS Number 339110-80-4

Antitumor Activity

Research has indicated that derivatives of this compound exhibit significant antitumor activity. For instance, studies have shown that related compounds promote apoptosis in cancer cell lines such as FTC-133 and 8305C through activation of the caspase pathway and DNA fragmentation .

Antimicrobial Properties

In addition to antitumor effects, the compound has been evaluated for antimicrobial activity. It has shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Antioxidant Effects

The compound also displays antioxidant properties. It has been observed to reduce oxidative stress markers in vitro and in vivo by scavenging free radicals and enhancing the body's natural antioxidant defenses .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It modulates receptor activity that regulates apoptosis.
  • Oxidative Stress Reduction : By enhancing antioxidant enzyme activity and reducing lipid peroxidation.

Study 1: Antitumor Efficacy

A study conducted on various derivatives of this compound demonstrated its potential in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups .

Study 2: Antimicrobial Evaluation

In a comparative study against standard antibiotics, the compound exhibited comparable or superior antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests its potential application in treating infections resistant to conventional therapies .

Q & A

Advanced Research Question

  • DFT calculations : Model transition states for ring-closure steps (e.g., B3LYP/6-31G* level) to identify steric/electronic bottlenecks .
  • Molecular docking : Screen spiroheterocycles against target proteins (e.g., enzymes with nitrophenyl-binding pockets) using AutoDock Vina .
  • Solvent effect simulations : COSMO-RS predicts solubility and stability in reaction media .

How are reaction mechanisms elucidated for key transformations (e.g., spirocyclization)?

Advanced Research Question
Mechanistic studies combine experimental and theoretical approaches:

  • Kinetic isotope effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • Trapping intermediates : Use low-temperature NMR to isolate and characterize reactive intermediates (e.g., enolates) .
  • Electron paramagnetic resonance (EPR) : Detect radical intermediates in oxidative cyclizations .

What strategies improve the stability of spiroheterocycles during storage or biological assays?

Advanced Research Question

  • Lyophilization : Stabilize hygroscopic compounds as lyophilized powders under inert gas .
  • pH optimization : Store hydrazide-containing compounds in mildly acidic buffers (pH 4–6) to prevent hydrolysis .
  • Light protection : Shield nitrophenyl groups from UV-induced degradation using amber glassware .

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